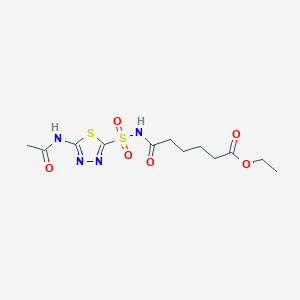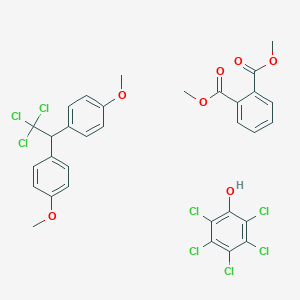![molecular formula C18H18O4 B058468 3-[4-(3-Formylphenoxy)butoxy]benzaldehyde CAS No. 121799-26-6](/img/structure/B58468.png)
3-[4-(3-Formylphenoxy)butoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-formylphenoxy)butane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.
Major Products Formed
Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.
Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.
Condensation: Corresponding imines or hydrazones.
科学研究应用
1,4-Bis(3-formylphenoxy)butane has several scientific research applications:
作用机制
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .
相似化合物的比较
1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Bis(2-formylphenoxy)butane: Similar structure but with formyl groups at the 2-position of the phenoxy rings.
1,4-Bis(4-formylphenoxy)butane: Formyl groups at the 4-position of the phenoxy rings, leading to distinct chemical and physical properties.
属性
CAS 编号 |
121799-26-6 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
InChI 键 |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
同义词 |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















